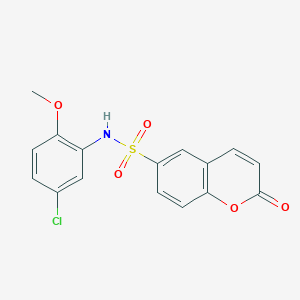![molecular formula C17H15F3N2O4 B4236632 N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Overview
Description
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide, commonly known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of benzamides and is widely used in scientific research for its ability to modulate various biological processes.
Mechanism of Action
NTB exerts its biological effects by binding to the active site of enzymes and altering their activity. It has been shown to bind to the catalytic domain of PARP and inhibit its activity, leading to the accumulation of DNA damage and cell death. NTB has also been shown to bind to the active site of sirtuins and inhibit their deacetylase activity, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
NTB has been shown to modulate various biochemical and physiological processes. It has been shown to induce DNA damage and cell death in cancer cells, inhibit the growth of tumors, and improve insulin sensitivity in diabetic mice. NTB has also been shown to modulate the activity of various signaling pathways involved in aging and metabolism.
Advantages and Limitations for Lab Experiments
NTB has several advantages for use in lab experiments. It is a potent inhibitor of PARP and sirtuins, making it a valuable tool for studying DNA repair, aging, and metabolism. NTB is also relatively stable and can be easily synthesized in large quantities. However, NTB has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are required to ensure its safe use in lab experiments.
Future Directions
NTB has several potential future directions for scientific research. It can be used to study the role of PARP and sirtuins in various biological processes, including DNA repair, aging, and metabolism. NTB can also be used to develop novel cancer therapies by targeting the DNA repair pathways in cancer cells. Furthermore, NTB can be used to develop drugs for the treatment of metabolic disorders such as diabetes and obesity.
Conclusion:
In conclusion, N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a valuable compound for scientific research due to its ability to modulate various biological processes. It has been extensively used to study the role of PARP and sirtuins in DNA repair, aging, and metabolism. NTB also has potential applications in cancer therapy and the treatment of metabolic disorders. Further research is required to fully understand the potential of this compound and its future directions.
Scientific Research Applications
NTB has been extensively used in scientific research for its ability to modulate various biological processes. It has been shown to inhibit the activity of various enzymes such as poly (ADP-ribose) polymerase (PARP) and sirtuins, which are involved in DNA repair, aging, and metabolism. NTB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-nitro-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-10(2)26-15-7-6-12(17(18,19)20)9-14(15)21-16(23)11-4-3-5-13(8-11)22(24)25/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVONWTGMJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



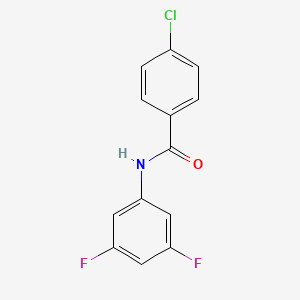
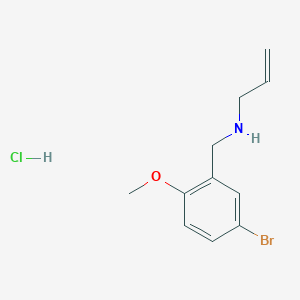
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236582.png)
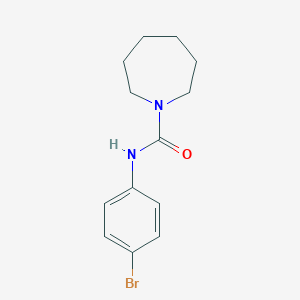
![3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4236592.png)
![(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4236596.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)
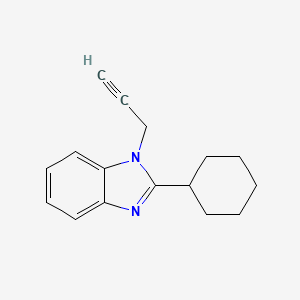
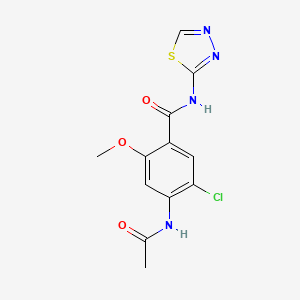
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)
